

Technical Support Center: Shipping Whole Blood in Acid Citrate Dextrose (ACD) Tubes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acid citrate dextrose

Cat. No.: B081477

[Get Quote](#)

This guide provides researchers, scientists, and drug development professionals with best practices, troubleshooting advice, and frequently asked questions (FAQs) for shipping whole blood collected in **Acid Citrate Dextrose** (ACD) tubes. Adherence to these guidelines is critical for maintaining sample integrity for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for shipping whole blood collected in ACD tubes?

A1: The optimal temperature for shipping whole blood for the recovery of viable cells, such as Peripheral Blood Mononuclear Cells (PBMCs), is ambient room temperature, ideally between 22°C and 30°C. Studies have shown that maintaining a temperature in this range helps preserve cell viability and function. Temperatures of 15°C or 40°C for more than 8 hours can lead to reduced cell recovery and viability. For applications focused on DNA, shipping at 4°C is acceptable and can preserve sample integrity for up to 5 days. However, prolonged storage at 2-8°C (over 24 hours) can increase granulocyte contamination in the isolated PBMC fraction. Never freeze whole blood samples, as this will cause hemolysis and destroy cellular integrity.

Q2: What is the maximum recommended shipping time for whole blood in ACD tubes?

A2: For optimal PBMC viability and recovery, it is best to process whole blood within 8-12 hours of collection. However, processing within 24 hours is often acceptable, with some studies showing minimal impact on cell viability when stored at room temperature. Delays beyond 48 hours can lead to a significant drop in PBMC yield and viability. For RNA analysis, samples

stabilized in specialized tubes can yield high-quality RNA even after 2 days of shipping at 37°C. For DNA, samples can be maintained at room temperature for up to 66 hours.

Q3: How should ACD tubes be packaged for shipment?

A3: Proper packaging is crucial to protect sample integrity. Use a secure, leak-proof primary container for the ACD tubes. Place this within a secondary leak-proof container. Use sufficient cushioning material like bubble wrap or foam to prevent the tubes from shifting and breaking during transit. The entire package should be placed in an insulated shipping container to protect against extreme temperature fluctuations.

Q4: How do I maintain the recommended temperature during shipping?

A4: Use validated shipping containers with insulating materials. To maintain a stable ambient temperature and avoid extremes, use phase change materials (PCMs) or gel packs designed for room temperature shipping. In cold conditions, pre-warmed thermal packs can help maintain an internal temperature above 15°C. Avoid placing tubes in direct contact with cold packs to prevent localized freezing and hemolysis.

Troubleshooting Guide

Q1: My sample appears reddish or pink. What causes this and is it usable?

A1: A reddish or pink hue in the plasma indicates hemolysis, which is the rupture of red blood cells (RBCs). This can be caused by several factors during collection and shipping, including:

- Mechanical Stress: Vigorous shaking or mixing of the tubes.
- Temperature Extremes: Exposure to freezing or excessively high temperatures.
- Improper Collection: Using a needle with too small a gauge, or excessive force during the blood draw.
- Physical Shock: Significant jarring or dropping of the package during transit.

Hemolyzed samples can interfere with certain downstream assays, particularly those measuring analytes released from RBCs (like potassium) or colorimetric assays. For cell-based assays, while PBMCs may still be recoverable, the presence of RBC debris can complicate

isolation and analysis. If blood quality is poor due to hemolysis, effective PBMC isolation cannot be guaranteed.

Q2: Why is my PBMC yield lower than expected after isolation?

A2: A low PBMC yield from shipped blood is a common issue that can stem from several factors:

- **Shipping Delay:** The longer the time between blood draw and processing, the lower the cell viability and recovery. Significant drops are often seen after 48 hours.
- **Temperature Excursions:** Exposure to temperatures below 15°C or above 40°C for extended periods (e.g., >8-12 hours) significantly reduces PBMC recovery. Storing blood at 4°C can also negatively impact yield.
- **Suboptimal Isolation Technique:** Inefficient layering of blood over the density gradient medium, incorrect centrifugation speed or duration, or incomplete collection of the buffy coat can all lead to cell loss.
- **Old or Poor Quality Blood:** The health of the donor and the initial quality of the blood draw can impact the final cell yield.

Q3: The viability of my isolated PBMCs is low. What could be the cause?

A3: Low cell viability is often linked to shipping and storage conditions. Significant decreases in PBMC viability are observed in blood samples incubated at 40°C for 8 hours or more. Similarly, storage at 15°C for 12 hours can reduce the recovery of viable cells after cryopreservation. Delays in processing are also a major contributor; viability declines as the time between collection and isolation increases.

Q4: My RNA integrity number (RIN) is low. How did shipping affect it?

A4: RNA is highly susceptible to degradation. While ACD is not an RNA stabilizer, the integrity of RNA within white blood cells can be affected by shipping. Key factors include:

- **Time:** RNA quality declines with storage duration, with significant degradation often observed after 24 hours if not stored in a stabilizing agent.

- Temperature: High temperatures accelerate RNA degradation. However, studies using RNA-stabilizing tubes show that samples kept at 37°C for 2 days can still yield RNA suitable for sequencing (mean RIN of 7.6). Exposure to 50°C, even for 6 hours, can cause minimal degradation.

Data Summaries

Table 1: Impact of Shipping Conditions on PBMC Viability and Recovery

Temperature	Duration	Impact on PBMC Yield & Viability	Source
15°C	12 hours	Significant decrease in PBMC yield and post-cryopreservation recovery.	
22°C (RT)	Up to 24 hours	Considered the reference standard; good cell yield and viability.	
30°C	Up to 24 hours	Trend toward improved preservation of blood specimen integrity and cell yields.	
40°C	8 hours	Significant decrease in viable PBMCs ($p=0.002$).	
40°C	12 hours	Significant decrease in viable PBMCs ($p<0.001$) and post-cryopreservation recovery.	
2-8°C (Refrigerated)	> 24 hours	Can increase granulocyte contamination in the PBMC fraction.	

Table 2: Impact of Shipping Conditions on RNA Integrity (in Stabilized Blood)

Temperature	Duration	Average RNA Integrity Number (RIN)	Suitability for Downstream Assays	Source
37°C	2 days	7.6	Suitable for RNA sequencing.	
37°C	4 days	5.9	May be acceptable for some applications.	
37°C	8 days	5.2	Lower quality, may not be suitable for all sequencing.	
50°C	6 hours	6.4	Minimal degradation observed.	
Ambient (Field Shipped)	3-8 days	Median of 7.1	Suitable for RNA sequencing.	
<p>(Note: Data is derived from studies using RNAlater-stabilized blood, which protects RNA more effectively than standard ACD tubes.)</p>				

Experimental Protocols

Protocol: PBMC Isolation from Shipped Whole Blood using Density Gradient Centrifugation

This protocol is adapted for whole blood collected in ACD tubes that has been shipped at ambient temperature.

Materials:

- Shipped whole blood in ACD tubes
- Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free, sterile
- Density gradient medium (e.g., Ficoll-Paque™, Lymphoprep™), at room temperature
- 50 mL conical centrifuge tubes, sterile
- Serological pipettes, sterile
- Transfer pipettes, sterile
- Wash buffer (e.g., PBS + 2% FBS)
- Centrifuge with a swinging-bucket rotor

Methodology:

- Sample Preparation:
 - Allow shipped blood samples to rest upright for 10-15 minutes at room temperature.
 - In a sterile biosafety cabinet, pool the blood from the ACD tubes into a 50 mL conical tube.
 - Dilute the whole blood 1:1 with sterile PBS. Mix gently by inverting the tube 3-4 times.
- Density Gradient Layering:
 - Add 15 mL of room temperature density gradient medium to a new 50 mL conical tube.
 - Carefully and slowly overlay the diluted blood mixture onto the density gradient medium. Rest the tip of the pipette against the inner wall of the tube just above the medium's surface to avoid mixing the layers

- To cite this document: BenchChem. [Technical Support Center: Shipping Whole Blood in Acid Citrate Dextrose (ACD) Tubes]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b081477#best-practices-for-shipping-whole-blood-collected-in-acid-citrate-dextrose-tubes\]](https://www.benchchem.com/product/b081477#best-practices-for-shipping-whole-blood-collected-in-acid-citrate-dextrose-tubes)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com